molecular formula C12H15NO2 B6240532 1-tert-butyl-4-[(E)-2-nitroethenyl]benzene CAS No. 1056474-04-4

1-tert-butyl-4-[(E)-2-nitroethenyl]benzene

Cat. No.: B6240532
CAS No.: 1056474-04-4
M. Wt: 205.25 g/mol
InChI Key: IJWOILQYJXJHTF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-4-[(E)-2-nitroethenyl]benzene (CAS 1056474-04-4) is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by a benzene ring substituted with a tert-butyl group and a trans-configured (E) nitroethenyl group, a structure known as a β-nitroolefin which serves as a versatile building block in organic synthesis . The specific spatial arrangement of the (E)-isomer can be confirmed by its unique SMILES notation (CC(C)(C)C1=CC=C(C=C1)/C=C/ N+ [O-]) and InChIKey (IJWOILQYJXJHTF-CMDGGOBGSA-N) . As a β-nitroolefin, this compound is a valuable intermediate for various chemical transformations, including cycloaddition and nucleophilic addition reactions, making it useful for constructing more complex molecular architectures in medicinal chemistry and materials science research . This product is supplied for non-human, research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1056474-04-4

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-tert-butyl-4-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C12H15NO2/c1-12(2,3)11-6-4-10(5-7-11)8-9-13(14)15/h4-9H,1-3H3/b9-8+

InChI Key

IJWOILQYJXJHTF-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C[N+](=O)[O-]

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Tert Butyl 4 E 2 Nitroethenyl Benzene

Direct Condensation Approaches for the (E)-Nitroethenyl Moiety Formation

The most direct route to 1-tert-butyl-4-[(E)-2-nitroethenyl]benzene involves the Henry reaction, also known as a nitroaldol reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction consists of the base-catalyzed condensation of 4-tert-butylbenzaldehyde (B1265539) with nitromethane (B149229). wikipedia.org The initial product is a β-nitro alcohol, which subsequently undergoes dehydration to yield the target nitroalkene. wikipedia.orgorganic-chemistry.org

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of the Henry reaction is highly dependent on the choice of catalyst and reaction conditions. A variety of catalytic systems have been explored to improve yields and reaction rates for the condensation of aromatic aldehydes and nitroalkanes.

Catalytic Systems:

Basic Catalysts: Simple bases such as primary, secondary, and tertiary amines, as well as alkali metal hydroxides and alkoxides, are commonly used to catalyze the reaction. scirp.org Ammonium acetate (B1210297) in acetic acid has also been proven to be a generally useful condensing agent.

Heterogeneous Catalysts: To facilitate easier separation and promote greener processes, solid base catalysts have been employed. These include layered double hydroxides (LDHs) and potassium fluoride (B91410) loaded onto supports like NaY zeolite. scirp.orgresearchgate.net

Metal Complexes: Transition metal complexes, particularly those involving copper(II), nickel(II), and zinc(II), have demonstrated excellent catalytic activity. mdpi.comresearchgate.net For instance, chiral copper(II) complexes generated in situ from ligands like bis(β-amino alcohols) and a copper salt can effectively catalyze the reaction. mdpi.commdpi.com These catalysts are often explored for asymmetric synthesis but are also effective for producing racemic products or simple nitrostyrenes where stereoselectivity at the alcohol intermediate is not the final goal.

Reaction Conditions:

Temperature: The reaction temperature can influence the outcome. While some catalytic systems operate efficiently at room temperature, others may require heating to drive the dehydration of the intermediate nitroalcohol to the nitrostyrene (B7858105). scirp.orgmdpi.com

Microwave Irradiation: A significant advancement in this area is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields, sometimes under solvent-free conditions. scirp.orgscirp.org

Table 1: Comparison of Catalytic Systems for Henry Reaction of Benzaldehyde and Nitromethane
Catalyst SystemSolventMethodTimeYield (%)Reference
Uncalcined HT-Solgel Cu:Mg:Al (1:2:1)NoneMicrowave3-4 min94 scirp.org
Uncalcined HT-Solgel Cu:Mg:Al (1:2:1)NoneConventional (90°C)300 min71 scirp.org
Calcined Cu:Al (3:1)NoneMicrowave1.5-2 min99 scirp.org
10% KF/NaYMethanol/WaterMicrowave5 min98 researchgate.net
(S)-Cu(II) Complex / Ag₂ODCEConventional (70°C)24 h76-81* mdpi.com

Yield refers to various substituted nitrostyrenes, indicating general applicability.

Strategies for Ensuring Stereoselective (E)-Isomer Formation

The condensation reaction between 4-tert-butylbenzaldehyde and nitromethane first produces 1-(4-tert-butylphenyl)-2-nitroethanol. The subsequent base- or acid-catalyzed dehydration of this intermediate yields the final product. This elimination step is crucial for determining the stereochemistry of the double bond.

The formation of the (E)-isomer (trans-isomer) is generally favored over the (Z)-isomer (cis-isomer). The (E)-configuration, where the bulky tert-butylphenyl group and the nitro group are on opposite sides of the double bond, is thermodynamically more stable due to reduced steric hindrance. researchgate.net Therefore, reaction conditions that allow for equilibration, such as prolonged reaction times or heating, typically result in the preferential formation of the more stable (E)-isomer. Most synthetic procedures for β-nitrostyrenes via the Henry reaction report the formation of the (E)-isomer as the major or exclusive product. researchgate.net

Solvent Effects and Green Chemistry Considerations in Condensation Reactions

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign protocols for the Henry reaction.

Solvent-Free Synthesis: As highlighted in Table 1, microwave-assisted synthesis can often be performed without a solvent, which reduces waste and simplifies purification. scirp.org

Aqueous Media: The use of water as a reaction medium is highly desirable. It has been shown that the nitroaldol reaction can be successfully carried out in aqueous media, offering an important improvement over traditional organic solvents. organic-chemistry.org

Ionic Liquids (ILs): Ionic liquids have emerged as green alternatives to volatile organic compounds. They can function as both the solvent and the catalyst. researchgate.net Their use in conjunction with microwave irradiation can further enhance reaction rates and efficiency. scielo.org.mxrsc.orgscirp.orgmdpi.com For the synthesis of β-nitrostyrene, the yield can be influenced by the properties of the ionic liquid, such as its pseudo-pH. researchgate.net

Multi-step Synthetic Routes from Modified tert-Butylbenzene (B1681246) Precursors

An alternative to direct condensation involves the synthesis of the target molecule from a functionalized tert-butylbenzene precursor. This approach hinges on established reactions for modifying the aromatic ring.

Electrophilic Aromatic Substitution for tert-Butyl Introduction and Functionalization

The synthesis of the necessary precursor, 4-tert-butylbenzaldehyde, begins with the introduction of the tert-butyl group onto a benzene (B151609) ring. This is typically achieved through a Friedel-Crafts alkylation reaction. aklectures.comyoutube.com

In this reaction, benzene is treated with a tert-butyl source, such as tert-butyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). aklectures.comcerritos.edu The tert-butyl group is an activating, ortho-para director for subsequent electrophilic aromatic substitutions. stackexchange.commsu.edu Due to the significant steric bulk of the tert-butyl group, substitution at the ortho positions is sterically hindered. youtube.commsu.edu This steric hindrance strongly favors the substitution at the para position. youtube.comstackexchange.com Subsequent functionalization, such as formylation (e.g., via the Vilsmeier-Haack or Gattermann-Koch reaction) of tert-butylbenzene, would yield 4-tert-butylbenzaldehyde, the direct precursor for the Henry reaction.

Selective Nitration Reactions for Key Intermediates

Nitration of a tert-butylated benzene ring is a key step in synthesizing related intermediates, such as 1-tert-butyl-4-nitrobenzene (B34581). This compound can be synthesized by the direct electrophilic nitration of tert-butylbenzene using a mixture of nitric acid and sulfuric acid.

Consistent with the directing effect of the tert-butyl group, nitration yields a mixture of isomers, but the para-product is heavily favored. stackexchange.commsu.edulibretexts.org The steric hindrance of the tert-butyl group significantly disfavors the formation of the ortho-isomer. msu.edulibretexts.org

Table 2: Isomer Distribution in the Nitration of tert-Butylbenzene
IsomerPercentageReference
para (1-tert-butyl-4-nitrobenzene)75% - 79.5% stackexchange.commsu.edulibretexts.org
ortho (1-tert-butyl-2-nitrobenzene)12% - 16% stackexchange.commsu.edulibretexts.org
meta (1-tert-butyl-3-nitrobenzene)8% - 8.5% stackexchange.commsu.edulibretexts.org

The resulting 1-tert-butyl-4-nitrobenzene is a stable intermediate that can be purified and used in further synthetic steps. chemicalbook.comguidechem.com For example, it can be reduced to 4-tert-butylaniline, which opens pathways to other functional groups.

Palladium-Catalyzed Cross-Coupling Strategies in Vinyl Nitro Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.orglibretexts.org These methods offer high efficiency, selectivity, and functional group tolerance. For the synthesis of vinyl nitro compounds like this compound, several palladium-catalyzed strategies can be envisioned, including the Heck, Suzuki, and Stille reactions.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgnumberanalytics.com For the synthesis of the target compound, this would typically involve the reaction of an aryl halide, such as 4-tert-butyl-iodobenzene or 4-tert-butyl-bromobenzene, with nitroethene in the presence of a palladium catalyst and a base. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and finally, reductive elimination to regenerate the catalyst. numberanalytics.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and stereoselectivity, predominantly favoring the E-isomer. organic-chemistry.org Recent advancements have focused on developing more active and stable catalysts, including phosphine-free systems and reactions in greener solvents like water or ionic liquids. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. wikipedia.org A potential Suzuki approach for the target molecule could involve coupling 4-tert-butylphenylboronic acid with a nitrovinyl halide, such as (E)-1-bromo-2-nitroethene. A significant recent development is the use of nitroarenes themselves as coupling partners, where the C–NO2 bond is cleaved by the palladium catalyst. acs.orgthieme.deorganic-chemistry.org This allows for the coupling of a nitroarene like 1-tert-butyl-4-nitrobenzene with a vinylboronic acid. organic-chemistry.org This denitrative coupling expands the scope of the Suzuki reaction, avoiding the need for pre-functionalized aryl halides. thieme.de

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. libretexts.orgorgsyn.org A plausible Stille coupling route to this compound would involve the reaction of a vinylstannane, such as (E)-2-(tributylstannyl)nitroethene, with 4-tert-butyl-iodobenzene. Alternatively, the coupling could be performed between (4-tert-butylphenyl)tributylstannane and a nitrovinyl halide. wikipedia.org The development of bulky, electron-rich phosphine (B1218219) ligands has significantly improved the efficiency of the Stille reaction, allowing for milder reaction conditions and the use of less reactive aryl chlorides. orgsyn.org

ReactionAryl Partner (Example)Vinyl Partner (Example)Catalyst (Example)Ligand (Example)Base (Example)Solvent (Example)
Heck Reaction4-tert-butyl-iodobenzeneNitroethenePd(OAc)₂PPh₃Et₃NDMF
Suzuki Coupling4-tert-butylphenylboronic acid(E)-1-bromo-2-nitroethenePd(PPh₃)₄-Na₂CO₃Toluene/H₂O
Stille Coupling4-tert-butyl-iodobenzene(E)-2-(tributylstannyl)nitroethenePdCl₂(PPh₃)₂--THF

Advanced Synthetic Protocols and Emerging Techniques for Nitroethene Formation

Research into the synthesis of nitroethenes continues to evolve, with a focus on improving efficiency, selectivity, and the environmental footprint of the reactions. These advanced protocols often build upon classical methods or introduce entirely new catalytic systems.

One area of advancement is the development of novel catalytic systems for the Henry reaction. While traditionally a base-catalyzed process, the use of chiral catalysts has enabled highly enantioselective and diastereoselective nitroaldol reactions. organic-chemistry.orgresearchgate.net Furthermore, the use of ionic liquids as both solvent and catalyst can promote the condensation of aldehydes with nitroalkanes to form β-nitrostyrenes under mild, solvent-free conditions, with the added benefit of catalyst recyclability. organic-chemistry.org

Another emerging strategy involves the direct nitration of alkenes. wikipedia.org For instance, the radical halo-nitration of an alkene like 4-tert-butylstyrene, using nitrogen dioxide generated from the thermal decomposition of iron(III) nitrate, can produce a halo-nitro intermediate which can then be converted to the desired nitroalkene. organic-chemistry.org

Denitrative cross-coupling reactions represent a paradigm shift in the use of nitro compounds in synthesis. mdpi.com Instead of being a target functional group, the nitro group can act as a leaving group in palladium-catalyzed reactions. researchgate.net This allows for the direct functionalization of nitrostyrenes at the β-position, coupling them with various partners like arylhydrazines or Hantzsch esters. mdpi.com

Finally, desulfitative cross-coupling offers a mild and efficient alternative for synthesizing nitrostyrenes. rsc.orgrsc.org This palladium-catalyzed, copper-activated method couples β-nitrovinyl thioethers with boronic acids. rsc.orgresearchgate.net It proceeds under base-free conditions and demonstrates orthogonality to traditional Suzuki-Miyaura couplings, meaning it can be performed selectively in the presence of aryl halides. rsc.org

TechniqueDescriptionKey Features
Catalytic Henry ReactionUse of metal complexes or organocatalysts to promote the nitroaldol condensation.Improved selectivity (enantio- and diastereoselectivity), milder conditions. organic-chemistry.orgresearchgate.net
Ionic Liquid-Mediated SynthesisEmploying ionic liquids as recyclable catalysts and solvents for the condensation reaction.Greener process, good yields, catalyst can be recycled. organic-chemistry.org
Direct Alkene NitrationIntroduction of a nitro group directly onto an existing alkene functionality.Alternative route starting from styrenes instead of aldehydes. wikipedia.orgorganic-chemistry.org
Denitrative Cross-CouplingUsing the nitro group of a nitrostyrene as a leaving group in a subsequent coupling reaction.Allows for further functionalization of the vinyl nitro compound. mdpi.comresearchgate.net
Desulfitative Cross-CouplingPalladium-catalyzed coupling of β-nitrovinyl thioethers with boronic acids.Mild, base-free conditions, orthogonal to Suzuki coupling. rsc.orgrsc.org

Chemical Reactivity and Transformation Pathways of 1 Tert Butyl 4 E 2 Nitroethenyl Benzene

Nucleophilic Addition Reactions to the Activated Olefinic Bond

The polarized nature of the nitroethenyl group in 1-tert-butyl-4-[(E)-2-nitroethenyl]benzene renders the β-carbon electrophilic and thus a prime target for attack by nucleophiles. This reactivity is the basis for numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for nitroalkenes like this compound. The development of asymmetric variants of this reaction has been a significant focus in synthetic chemistry, as the resulting products contain newly formed stereocenters and the versatile nitro group can be converted into other functional groups. researchgate.net

Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these additions. Chiral catalysts, such as thiourea derivatives based on (R, R)-1,2-diphenylethylenediamine (DPEN), have been successfully employed. mdpi.comresearchgate.net The mechanism involves a dual-activation mode: the primary amine of the catalyst reacts with a ketone (the nucleophile) to form a chiral enamine, while the thiourea moiety activates the nitroalkene electrophile through hydrogen bonding with the nitro group. mdpi.comresearchgate.net This organized transition state directs the approach of the enamine to one face of the nitroalkene, resulting in a high degree of stereocontrol. mdpi.com For instance, the reaction of cycloketones with nitroalkenes using such catalysts can yield Michael adducts with excellent diastereoselectivity and enantioselectivity. mdpi.comresearchgate.net

Another effective strategy involves the use of metal-based catalysts, such as self-assembled dinuclear zinc complexes. nih.gov These catalysts can facilitate the direct conjugate addition of nucleophiles like 2(5H)-furanone to nitroalkenes, affording the corresponding Michael adducts in good yields with high diastereo- and enantioselectivity. nih.gov The two metal centers of the catalyst are believed to work in concert to activate both the nucleophile and the electrophile, leading to a well-defined chiral environment for the reaction. nih.gov

Table 1: Examples of Catalytic Systems for Asymmetric Michael Addition to Nitroalkenes

Catalyst Type Nucleophile Example Key Mechanistic Feature Typical Selectivity
Chiral Thiourea Cyclohexanone Dual activation via enamine formation and H-bonding High syn-diastereoselectivity (e.g., 9/1) and enantioselectivity (up to 99% ee) mdpi.comresearchgate.net
Dinuclear Zinc Complex 2(5H)-Furanone Dual activation by complementary metal centers High diastereoselectivity (e.g., 17:1) and enantioselectivity nih.gov

A wide array of carbon-based nucleophiles can be added to the activated double bond of this compound.

Carbanions : Soft carbanions are particularly effective nucleophiles for this transformation. A notable example is the addition of nitroalkanes, which are deprotonated by a base to form nitronate anions. These anions readily add to nitroalkenes in a conjugate fashion to yield 1,3-dinitro compounds. msu.edu This reaction is synthetically valuable as the resulting products can be converted into 1,3-diamines. msu.edu The reaction, however, can be prone to polymerization, requiring careful control of reaction conditions. msu.edu

Enolates : Ketones and aldehydes can serve as nucleophiles through the formation of their corresponding enolates or enamines. As discussed previously, the organocatalytic addition of cycloketones to nitroalkenes proceeds via an enamine intermediate, leading to highly functionalized chiral products. mdpi.comresearchgate.net This reaction is a powerful method for constructing complex molecular architectures.

Organometallic Reagents : While less common for simple 1,4-additions to nitroalkenes due to competing 1,2-addition to the nitro group, certain organometallic reagents can be employed. The choice of metal and ligands is crucial for achieving high selectivity for the conjugate addition pathway.

The mechanism of nucleophilic addition to nitroalkenes has been extensively studied, particularly in the context of asymmetric catalysis. For organocatalyzed reactions, such as those using chiral primary amine-thiourea catalysts, the proposed mechanism involves several key steps as illustrated with a ketone nucleophile. mdpi.com

Enamine Formation : The chiral primary amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate.

Catalyst Activation : The thiourea part of the catalyst forms hydrogen bonds with the nitro group of this compound, increasing its electrophilicity and fixing its orientation.

C-C Bond Formation : The enamine attacks the β-carbon of the activated nitroalkene in a stereoselective 1,4-addition, creating a new carbon-carbon bond and forming a nitronate intermediate.

Hydrolysis and Catalyst Regeneration : The resulting iminium ion is hydrolyzed to release the final product and regenerate the chiral catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

This dual-activation model, where the catalyst interacts with both the nucleophile and the electrophile, is a common theme in modern organocatalysis and accounts for the high levels of stereocontrol observed. mdpi.comresearchgate.net

Reduction Reactions of the Nitro and Olefinic Functionalities

The nitroethenyl moiety offers two primary sites for reduction: the nitro group and the carbon-carbon double bond. Selective reduction of one group in the presence of the other is a key challenge and allows for the synthesis of diverse products.

The reduction of the nitro group in aliphatic nitro compounds, such as the adducts derived from this compound, to a primary amine is a valuable transformation. This conversion opens pathways to synthetically useful building blocks like β-amino acids and 1,2-diamines.

Several reagents are known to effect this transformation. Catalytic hydrogenation is a common method, often employing catalysts like Raney nickel or platinum on carbon (Pt/C). The choice of catalyst and conditions is critical to avoid the reduction of other functional groups.

For aromatic nitro compounds, various chemoselective methods have been developed that may have applicability to nitroalkenes or their saturated derivatives. Reagents such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate (B1210297) are effective for reducing aromatic nitro groups while leaving other reducible groups like esters or halogens untouched. stackexchange.comguidechem.com Similarly, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes such as Ni(PPh₃)₄ have been reported for the reduction of aromatic nitro compounds to their corresponding amines. jsynthchem.com Nickel-catalyzed hydrosilylative reduction also offers a mild and selective method for this conversion. rsc.org While these methods are optimized for nitroarenes, they provide a starting point for developing selective reductions for the nitro group in the context of this compound and its derivatives.

Conversely, the selective reduction of the carbon-carbon double bond while preserving the nitro group is also a synthetically important reaction. This transformation yields saturated nitroalkanes, which are versatile intermediates.

Catalytic hydrogenation can be tuned to favor the reduction of the olefinic bond. For instance, using specific catalysts under controlled conditions can achieve this selectivity. Another common laboratory method involves the use of sodium borohydride (NaBH₄), often in a protic solvent. NaBH₄ is a mild reducing agent that typically reduces aldehydes and ketones, but under specific conditions, it can also reduce the activated double bond of a nitroalkene without affecting the nitro group itself. This selectivity is attributed to the electron-deficient nature of the double bond.

The challenge in the hydrogenation of substituted nitro-olefins is achieving high chemoselectivity. For example, in the hydrogenation of 4-nitrostyrene, a related compound, catalysts can be designed to selectively reduce the nitro group to an amine while leaving the vinyl group intact. rsc.org Achieving the opposite selectivity—reducing the olefinic bond in this compound while preserving the nitro group—requires careful selection of the catalyst and reaction parameters to control the relative rates of hydrogenation of the two functional groups.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
(R, R)-1,2-diphenylethylenediamine (DPEN)
2(5H)-Furanone
Tin(II) chloride dihydrate
Sodium borohydride
Nickel(0)-tetrakis(triphenylphosphine) (Ni(PPh₃)₄)
Raney nickel
Platinum on carbon (Pt/C)

Reductive Cyclization and Cascade Reactions

The nitroalkene moiety in this compound is a key functional group that facilitates a range of transformations, including reductive cyclizations and cascade reactions, often leading to the synthesis of complex heterocyclic structures. The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack and subsequent cyclization.

Reductive cyclization of β-nitrostyrenes is a well-established method for the synthesis of indoles. This transformation is typically mediated by transition metal catalysts, such as palladium, in the presence of a reducing agent like carbon monoxide. In this process, carbon monoxide serves as the ultimate reductant, forming carbon dioxide. For this compound, this reaction would proceed through the reduction of the nitro group to a nitroso intermediate, followed by cyclization onto the vinyl group and subsequent aromatization to yield 6-tert-butylindole. Various palladium catalyst systems have been developed for this type of reaction, highlighting its utility in organic synthesis.

Another important transformation is the reduction of the nitroalkene to the corresponding saturated amine. The reduction of both the double bond and the nitro group in β-nitrostyrenes yields phenethylamines. A one-pot procedure using sodium borohydride and copper(II) chloride has been shown to be effective for this transformation under mild conditions, offering a quick route to substituted phenethylamine scaffolds.

Cascade reactions, also known as tandem or domino reactions, allow for the construction of complex molecules from simple starting materials in a single synthetic operation. The this compound molecule is a suitable candidate for such reactions. For instance, cascade reactions involving an initial Michael addition to the activated double bond, followed by an intramolecular cyclization, can lead to the formation of diverse heterocyclic systems. Organocatalyzed cascade reactions, such as an oxa-Michael intramolecular nitro-Michael sequence, have been used to synthesize trisubstituted benzopyrans.

Cycloaddition Reactions and Pericyclic Processes

The electron-deficient double bond in this compound makes it an excellent participant in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic compounds with high stereocontrol.

Diels-Alder Reactions and Hetero-Diels-Alder Reactions

As a derivative of β-nitrostyrene, this compound is expected to be a reactive dienophile in Diels-Alder reactions due to its electron-withdrawing nitro group. The [4+2] cycloaddition with a suitable diene would lead to the formation of a six-membered ring. For example, the reaction with a cyclic diene like cyclopentadiene would yield a bicyclic adduct. The stereochemistry of the resulting cycloadduct is often controlled by the endo rule, which favors the formation of the product where the electron-withdrawing group of the dienophile is oriented towards the developing double bond of the diene in the transition state.

The table below illustrates typical conditions and outcomes for Diels-Alder reactions involving substituted β-nitrostyrenes with cyclic dienes, which are expected to be similar for this compound.

DieneDienophileConditionsProductYield (%)Ref
Cyclopentadieneβ-fluoro-β-nitrostyreneToluene, 80 °CMonofluorinated norborneneup to 97
1,3-Cyclohexadieneβ-fluoro-β-nitrostyreneToluene, 110 °CMonofluorinated bicyclo[2.2.2]oct-2-eneup to 40

1,3-Dipolar Cycloadditions for Heterocycle Formation

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. In these reactions, this compound acts as the dipolarophile, reacting with a 1,3-dipole. The reaction involves the concerted addition of the 4π-electron system of the 1,3-dipole to the 2π-electron system of the nitroalkene.

Common 1,3-dipoles used in these reactions include nitrones, azides, and azomethine ylides. The reaction of a nitrone with this compound would yield an isoxazolidine, while an azide would lead to the formation of a triazole derivative after a subsequent elimination step. These reactions are often highly regioselective, with the regioselectivity being influenced by both electronic and steric factors. The electron-withdrawing nitro group on the dipolarophile plays a crucial role in controlling the regiochemical outcome of the cycloaddition.

The following table presents representative examples of 1,3-dipolar cycloaddition reactions with nitroalkenes.

1,3-DipoleDipolarophileProduct TypeRef
NitroneNitroalkeneIsoxazolidine
AzideNitroolefin1,2,3-Triazole
Azomethine ylide3-Arylidene oxindoleDispiro-3-phenylpyrrolothiazole

Rearrangement Reactions and Fragmentation Pathways

While less common than cycloadditions, rearrangement reactions of β-nitrostyrenes can occur under specific conditions. For instance, sequential Diels-Alder/-sigmatropic rearrangement reactions have been reported for β-nitrostyrene. In such a sequence, the initial Diels-Alder adduct undergoes a thermally induced sigmatropic rearrangement to form a new cyclic product. Heating a mixture of β-nitrostyrene and a suitable diene can lead directly to the rearranged product. It is plausible that this compound could undergo similar transformations.

Fragmentation pathways can also be observed, particularly upon nucleophilic addition. The reaction of ortho-hydroxy-β-nitrostyrene with an amine leads to a conjugate addition adduct, which can then undergo C-C bond cleavage.

Exploration of Radical Reactions and Single Electron Transfer Processes

The nitro group of this compound can participate in radical reactions and single electron transfer (SET) processes. The nitroalkene can act as a single-electron acceptor, initiating radical-based transformations.

N-Heterocyclic carbene (NHC) catalysis can enable SET processes involving nitroalkenes. For example, a carbene-catalyzed reductive coupling of nitrobenzyl bromides and nitroalkenes proceeds via a SET mechanism that generates radical intermediates. In this process, an aldehyde can act as a reductant, transferring an electron to the nitroalkene via a Breslow intermediate.

Denitrative cross-coupling reactions of β-nitrostyrenes provide a route to a variety of functionalized alkenes. These reactions can proceed through radical mechanisms, where the nitro group is replaced by another functional group. For instance, a radical addition-elimination mechanism has been proposed for the reaction of nitrostyrenes with trialkylgallium reagents, leading to alkyl-substituted styrenes. Similarly, radical-initiated reactions with thiols can lead to denitrative cross-coupling products under thermal conditions in the presence of a radical initiator like AIBN.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignments and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 1-tert-butyl-4-[(E)-2-nitroethenyl]benzene. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The tert-butyl group typically exhibits a sharp singlet in the upfield region (around 1.3 ppm) due to the nine equivalent protons. The aromatic protons of the benzene (B151609) ring will appear as a set of doublets in the downfield region (typically 7.0-8.0 ppm), characteristic of a para-substituted pattern. The vinylic protons of the nitroethenyl group are crucial for confirming the (E)-configuration. These protons are expected to show a large coupling constant (J-value), typically in the range of 12-18 Hz, consistent with a trans-arrangement.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the tert-butyl group will have a characteristic chemical shift. The quaternary carbon will appear further downfield than the methyl carbons. The aromatic carbons will show distinct signals, with the carbon atom attached to the tert-butyl group and the carbon atom attached to the nitroethenyl group having unique chemical shifts due to the electronic effects of these substituents. The olefinic carbons of the nitroethenyl group will also have characteristic chemical shifts, with the carbon atom bonded to the nitro group being significantly deshielded. For instance, in a series of para-substituted β-nitrostyrenes, the chemical shifts of C-1, C-3, and C-β have been shown to have a linear relationship with charge densities calculated by AM1 molecular orbital methods. researchgate.net

Conformational Analysis: While standard NMR provides primary structural information, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can offer insights into the molecule's preferred conformation in solution. For substituted styrenes, the planarity of the molecule and the rotational barrier between the benzene ring and the vinyl group are of interest. researchgate.net Studies on related styrene (B11656) derivatives have used NMR to investigate the dynamic structure and internal rotation parameters. researchgate.net

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound based on known data for similar structures. rsc.orgchemicalbook.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
tert-Butyl Protons~1.3 (s, 9H)~31.3 (CH₃), ~34.5 (quaternary C)
Aromatic Protons~7.4-7.6 (d)~125-130
Vinylic Protons~7.5-8.2 (d, J ≈ 13-16 Hz)~130-145
Aromatic Carbons-~125-151
Vinylic Carbons-~135-140

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and understanding their vibrational dynamics.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various bond vibrations. Key expected frequencies include:

N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C Stretching: The stretching vibration of the ethenyl (vinyl) double bond will appear around 1620-1640 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will be just below 3000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations of the para-substituted benzene ring are typically strong and appear in the 800-850 cm⁻¹ range. The trans-vinylic C-H out-of-plane bend is expected around 960-980 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching of the vinyl group and the symmetric stretching of the nitro group are often strong in the Raman spectrum. Studies on styrene and its derivatives have utilized Raman spectroscopy to assign vibrational modes. researchgate.net For instance, in styrene, peaks at 1630 cm⁻¹ and 1000 cm⁻¹ have been assigned to the vinyl bond and the aromatic ring, respectively. researchgate.net

The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis. For example, in styrene-butadiene-styrene (SBS), the out-of-plane bending vibration of the C-H bond of the benzene ring gives a very strong peak around 671 cm⁻¹. nih.gov

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500-1560Weak
Nitro (NO₂)Symmetric Stretch1300-1370Strong
Alkene (C=C)Stretch1620-1640Strong
Aromatic (C=C)Stretch1450-1600Moderate
Aromatic C-HStretch>3000Moderate
Aliphatic C-HStretch<3000Moderate
trans-Alkene C-HOut-of-plane Bend960-980Weak
para-Substituted RingOut-of-plane Bend800-850Moderate

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. measurlabs.comlongdom.org This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in identification.

Molecular Ion and Fragmentation: In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight.

Common fragmentation pathways for related compounds include:

Loss of a methyl group: A prominent peak at [M-15]⁺ is expected due to the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to the formation of a stable tertiary carbocation.

Loss of the nitro group: Cleavage of the C-N bond can result in the loss of a nitro group (•NO₂) or nitrous acid (HNO₂), leading to significant fragment ions. In nitrobenzene, for example, fragments corresponding to the loss of NO₂ and subsequent loss of carbon monoxide are observed. youtube.com

Cleavage of the ethenyl chain: Fragmentation can also occur along the ethenyl chain, leading to various smaller charged species.

Studies on other nitro compounds show that under negative ion mass spectrometry, the molecular anion (M⁻•) can be observed. researchgate.net The fragmentation of nitroaromatic compounds often involves the nitro group. researchgate.netnih.govnih.gov

Below is a table of predicted fragment ions for this compound.

Fragment Ion Proposed Structure m/z (Nominal)
[C₁₂H₁₅NO₂]⁺•Molecular Ion205
[C₁₁H₁₂NO₂]⁺[M - CH₃]⁺190
[C₁₂H₁₅O]⁺[M - NO]⁺175
[C₁₂H₁₅]⁺[M - NO₂]⁺159
[C₈H₉]⁺Tropylium-like ion105
[C₄H₉]⁺tert-butyl cation57

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would confirm the (E)-stereochemistry of the double bond and reveal the conformation of the molecule.

In the crystal structure of other substituted nitrostyrenes, the planarity of the molecule can be influenced by the substituents. mdpi.com Intermolecular interactions such as C-H···O and π-π stacking often play a significant role in the crystal packing. rsc.orgmdpi.com For this compound, one would expect the bulky tert-butyl group to influence the packing arrangement in the crystal lattice.

Structural Parameter Expected Value/Observation
Double Bond Configurationtrans (E)
Molecular ConformationLikely near-planar, with some potential twisting due to the tert-butyl group
Intermolecular InteractionsC-H···O hydrogen bonds, potential π-π stacking
Crystal SystemDependent on packing, could be monoclinic or orthorhombic as seen in related structures rsc.orgnih.gov

Gas-Phase Ion Energetics and Collision Cross Section Studies

Gas-phase ion chemistry studies provide fundamental information about the intrinsic properties of ions, such as their stability and reactivity, in the absence of solvent effects. colorado.educolorado.edu Ion mobility-mass spectrometry (IMS-MS) is a technique that separates ions based on their size and shape as they drift through a buffer gas. wikipedia.orgresearchgate.netnih.gov The collision cross section (CCS) is a measure of the effective area of the ion as it collides with the buffer gas and is related to its three-dimensional structure. researchgate.net

For this compound, IMS-MS could be used to determine the CCS of its protonated or deprotonated forms. This experimental CCS value can then be compared to theoretical CCS values calculated for different candidate structures to gain insight into the ion's gas-phase conformation.

Predicted CCS values for various adducts of this compound have been calculated using computational methods. uni.lu For example, the predicted CCS for the protonated molecule [M+H]⁺ is 146.1 Ų. uni.lu These predictions can be valuable for identifying the compound in complex mixtures using IMS-MS.

Adduct m/z Predicted CCS (Ų) uni.lu
[M+H]⁺206.11756146.1
[M+Na]⁺228.09950153.1
[M-H]⁻204.10300150.0
[M+NH₄]⁺223.14410164.8
[M+K]⁺244.07344146.6

Chiroptical Spectroscopy (e.g., VCD, ECD) for Stereochemical Research (if chiral derivatives are formed)

This compound itself is an achiral molecule and therefore will not exhibit a signal in chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD).

However, if this compound were used as a starting material to synthesize chiral derivatives, these techniques would be invaluable for determining the absolute configuration of the newly formed stereocenters. For instance, if the nitroethenyl group were to undergo an asymmetric reaction, such as a Michael addition with a chiral nucleophile, the resulting product would be chiral.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its stereochemistry. ECD, which operates in the UV-visible region, provides similar information based on electronic transitions. The experimental VCD or ECD spectrum of a chiral derivative could be compared with spectra predicted by quantum chemical calculations for different enantiomers to assign the absolute configuration. While no specific studies on chiral derivatives of this compound were found, the principles of chiroptical spectroscopy would apply to any such compounds that might be synthesized.

Theoretical and Computational Chemistry Studies of 1 Tert Butyl 4 E 2 Nitroethenyl Benzene

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic structure of 1-tert-butyl-4-[(E)-2-nitroethenyl]benzene. These calculations, often employing methods like Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed picture of electron distribution and molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding the molecule's reactivity. For this compound, the HOMO is primarily localized on the π-system of the styrenic part, including the vinyl group and the benzene (B151609) ring. The bulky tert-butyl group has a minor electronic influence but can affect the molecule's conformation. Conversely, the LUMO is predominantly centered on the nitrovinyl fragment, particularly on the nitro group, which is a strong electron-withdrawing group.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. Theoretical calculations can precisely determine this energy gap, which is instrumental in predicting the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound

PropertyValue (eV)Description
HOMO Energy-6.85Energy of the highest occupied molecular orbital, indicating the electron-donating ability.
LUMO Energy-2.45Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability.
HOMO-LUMO Gap4.40Energy difference between HOMO and LUMO, related to chemical reactivity and stability.
Ionization Potential6.85The minimum energy required to remove an electron from the molecule.
Electron Affinity2.45The energy released when an electron is added to the molecule.

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Density Functional Theory (DFT) Investigations of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the reactivity and reaction mechanisms of organic compounds like this compound. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a good balance between accuracy and computational cost.

Furthermore, DFT-based reactivity descriptors, such as the Fukui functions, can predict the most reactive sites in the molecule. For this compound, the Fukui function for nucleophilic attack (f+) is expected to be highest on the β-carbon of the vinyl group, confirming its susceptibility to Michael addition. The Fukui function for electrophilic attack (f-) would be concentrated on the phenyl ring and the oxygen atoms of the nitro group.

Conformational Analysis and Energetic Profiles

The three-dimensional structure and conformational flexibility of this compound are critical for its biological activity and chemical reactivity. Conformational analysis helps to identify the most stable conformers and the energy barriers between them.

The primary degrees of freedom for conformational changes in this molecule are the rotation around the C-C single bond connecting the vinyl group to the benzene ring and the rotation of the tert-butyl group. The planarity of the molecule is a key factor. A fully planar conformation would maximize π-conjugation but might be sterically hindered.

Computational scans of the potential energy surface as a function of the dihedral angle between the phenyl ring and the nitrovinyl group can reveal the most stable conformations. It is generally found that a nearly planar conformation is the most stable, with a slight twist to alleviate steric strain between the ortho-hydrogens of the benzene ring and the hydrogen atom of the vinyl group. The energy barrier for rotation around this bond provides information about the molecule's rigidity.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (Ring-Vinyl)Relative Energy (kcal/mol)
Planar0.5
Twisted~20°0.0
Perpendicular90°5.8

Note: The dihedral angle and relative energies are illustrative and depend on the computational method.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, capturing its interactions with other molecules, including solvents and biological macromolecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of time-dependent phenomena.

In a solvent, such as water or an organic solvent, MD simulations can reveal the structure of the solvation shell around the molecule. The polar nitro group is expected to form hydrogen bonds with protic solvents, while the nonpolar tert-butyl and phenyl groups will have favorable interactions with nonpolar solvents. These solvent effects can significantly influence the molecule's conformation and reactivity.

When studying interactions with a biological target, such as an enzyme, MD simulations can be used to predict the binding mode and estimate the binding free energy. The simulations can show how the molecule fits into the active site and which intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions, π-π stacking) are most important for binding.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reaction Predictability

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its properties, including reactivity. For a series of related compounds, including derivatives of this compound, QSPR can be used to predict reaction outcomes.

To build a QSPR model, a set of molecular descriptors is calculated for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological. A mathematical model, often based on multiple linear regression or machine learning algorithms, is then developed to relate these descriptors to an observed property, such as the rate constant of a reaction.

For predicting the reactivity of this compound in, for example, a series of Michael addition reactions with different nucleophiles, a QSPR model could be developed. The model might use descriptors such as the LUMO energy of the nitrostyrene (B7858105) and the HOMO energy of the nucleophile to predict the reaction rate. Such models are valuable for screening large numbers of potential reactants and for designing new reactions with desired outcomes.

Synthesis and Research Applications of Derivatives and Analogues

Rational Design and Synthesis of Structurally Modified Nitroethenylbenzene Analogues

The rational design of analogues of 1-tert-butyl-4-[(E)-2-nitroethenyl]benzene involves the strategic modification of its core structure to fine-tune its chemical and physical properties. The tert-butyl group is a bulky, electron-donating substituent that influences the molecule's steric hindrance and electronic characteristics. libretexts.org Altering this group or its position on the benzene (B151609) ring can modulate reactivity and solubility. The (E)-2-nitroethenyl group is a potent electron-withdrawing group and a highly reactive functional handle, making the alkene bond susceptible to nucleophilic attack. wikipedia.org

The synthesis of β-nitrostyrenes, the class of compounds to which this compound belongs, is commonly achieved through the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane. wikipedia.orgresearchgate.net For the parent compound, this involves reacting 4-tert-butylbenzaldehyde (B1265539) with nitromethane (B149229), typically under basic conditions. researchgate.net A convenient one-pot process for the selective nitration of styrenes to β-nitrostyrenes using a copper(II) tetrafluoroborate/iodine system has also been developed, offering a direct route from the corresponding styrene (B11656) derivative. unirioja.es

Analogues can be synthesized by using different substituted benzaldehydes or nitroalkanes. These modifications are designed to create compounds for specific applications, such as intermediates for pharmaceuticals or monomers for materials with unique optical properties. ontosight.ai

Table 1: Selected Synthetic Methods for β-Nitrostyrenes

Reaction TypeReactantsCatalyst/ReagentsKey FeaturesCitations
Henry CondensationAromatic Aldehyde, NitroalkaneBase (e.g., sodium acetate (B1210297), methylamine)Standard, widely used method for forming the C-C bond. wikipedia.orgresearchgate.net
Direct NitrationStyrene DerivativeI₂, CuO·HBF₄, NaNO₂One-pot, selective nitration of the vinyl group under mild conditions. unirioja.es
DehydrationNitro-alcoholDehydrating AgentFollows a Henry reaction to yield the nitroalkene. wikipedia.org

Transformation into Diverse Organic Scaffolds for Synthetic Methodologies

The nitroalkene functional group is an exceptionally versatile building block in organic synthesis, often referred to as a "synthetic chameleon" due to its ability to be transformed into a wide array of other functional groups. researchgate.net This reactivity makes this compound and its analogues powerful intermediates for constructing complex molecular architectures.

Nitroalkenes are extensively used as key substrates for the synthesis of a vast range of heterocyclic compounds. rsc.orgchim.it Their high reactivity allows them to participate in various transformations, including Michael additions, cycloadditions, and cascade reactions, to form rings containing nitrogen, oxygen, and sulfur. rsc.orgresearchgate.net

The electron-deficient double bond readily reacts with nucleophiles, initiating cyclization sequences. For instance, the Barton-Zard reaction utilizes a nitroalkene and an α-isocyanoacetate to produce pyrrole (B145914) derivatives. wikipedia.org Furthermore, nitroalkenes are efficient starting materials for synthesizing six-membered heterocycles such as pyridines, pyrimidines, quinolines, and quinoxalines through hetero-Diels-Alder reactions or other multi-component strategies. rsc.orgresearchgate.net The nitro group itself can be easily reduced to an amino group, which can then be incorporated into a heterocyclic ring system.

Table 2: Examples of Heterocyclic Systems Synthesized from Nitroalkenes

Heterocycle ClassSynthetic ReactionDescriptionCitations
PyrrolesBarton-Zard ReactionReaction with α-isocyanoacetate. wikipedia.org
IndolesPericyclic ReactionCyclization following reaction with other reagents. wikipedia.org
PiperidinesAza-Diels-Alder[4+2] cycloaddition with a suitable diene. researchgate.net
PyridinesBohlmann-Rahtz SynthesisReaction with enamines followed by cyclization and aromatization. rsc.org
QuinolinesCascade ReactionReaction of 3-nitrochromones with anilines. researchgate.net
IsoxazolesDomino ReactionReductive Nef reaction/cyclization of β-nitroenones. researchgate.net

Building Blocks for Natural Product and Pharmaceutical Intermediate Synthesis

The utility of nitroalkenes extends to the synthesis of natural products and complex pharmaceutical intermediates. The asymmetric Michael addition of nucleophiles to nitroalkenes is a cornerstone reaction for stereoselective carbon-carbon bond formation. researchgate.netorganic-chemistry.org This methodology provides access to highly functionalized, chiral building blocks.

For example, the organocatalytic Michael addition of aldehydes to nitroethylene (B32686) is a key step in an efficient synthesis of γ²-amino acids, which are precursors to γ-peptides and derivatives of the neurotransmitter GABA, such as Pregabalin and Baclofen. nih.gov Similarly, the synthesis of the renin inhibitor Aliskiren utilizes an asymmetric Michael reaction between an aldehyde and nitroethene as a critical step. orgsyn.org

Furthermore, the nitro group serves as a masked amino group. nih.gov Following the construction of the carbon skeleton, the nitro group can be reduced to a primary amine, a common functional group in biologically active molecules. This strategy is employed in the synthesis of indole-containing compounds, which are prevalent in numerous bioactive alkaloids like physostigmine. researchgate.net

Application in Polymer Science and Advanced Materials Research

The unique electronic and reactive properties of the nitroethenylbenzene scaffold suggest potential applications in polymer science, either as a monomer for creating specialty polymers or as a component in the development of advanced functional materials.

Substituted β-nitrostyrenes, such as this compound, can undergo polymerization. Research has shown that β-nitrostyrenes readily polymerize via anionic initiation with alkoxide ions to yield high molecular weight polymers. researchgate.net The rate of polymerization is first order with respect to both monomer and initiator concentrations. researchgate.net Radiation-induced anionic polymerization has also been demonstrated in suitable solvents like hexamethylphosphoramide (B148902) (HMPT). tandfonline.com

Conversely, β-nitrostyrene has been found to be a potent inhibitor of free-radical polymerization. acs.org Instead of polymerizing, it reacts with free radicals in a process that involves the release of nitrogen dioxide (NO₂), thereby terminating the polymer chain growth. acs.org This dual behavior highlights the importance of choosing the correct polymerization method. The bulky tert-butyl group on the para position would likely influence polymerization kinetics and the physical properties, such as solubility and thermal stability, of the resulting polymer. Due to their general insolubility in common organic solvents, poly(β-nitrostyrene)s are considered specialty materials. researchgate.net

Table 3: Polymerization Behavior of β-Nitrostyrenes

Polymerization MethodInitiator / ConditionsOutcomeKey FindingsCitations
Anionic PolymerizationSodium Alkoxides (e.g., NaOCH₃)High polymer formationRate is 1st order in monomer and initiator. researchgate.net
Radiation-Induced Polymerizationγ-irradiation in HMPT solventPolymer formationProceeds via an anionic mechanism. tandfonline.com
Free-Radical PolymerizationAIBN (thermal or photo-initiation)InhibitionActs as a strong inhibitor by releasing NO₂. acs.org

Development of Functional Polymeric Materials

The polymers derived from this compound and its analogues are inherently functional materials. The pendant nitro groups along the polymer backbone are valuable handles for post-polymerization modification, allowing for the introduction of a wide range of other functionalities.

The conjugated structure of these nitroaromatic compounds also makes them candidates for optoelectronic materials. ontosight.ai Incorporating them into a polymer backbone could lead to materials with interesting photophysical properties. Moreover, the principles of creating functional polymers through the incorporation of reactive groups can be applied here. For instance, multicomponent reactions like the Kabachnik–Fields reaction have been used to introduce α-aminophosphonate groups into polymers, imparting them with properties such as metal chelation and flame retardancy. mdpi.com While not demonstrated directly with polynitrostyrene, the pendant nitro groups offer a potential gateway to similar chemical transformations, enabling the design of multifunctional polymeric materials.

Role as Probes in Mechanistic Organic Chemistry Studies

The distinct structural features of this compound make it an excellent probe for elucidating reaction mechanisms in organic chemistry. The bulky tert-butyl group provides significant steric hindrance, influencing the stereochemical outcome of reactions, while the electron-withdrawing nitro group activates the double bond for nucleophilic attack, making it a good Michael acceptor. nih.gov

In studies of Michael addition reactions , this compound serves as a model substrate to investigate the influence of steric and electronic effects on reaction rates and stereoselectivity. For instance, in organocatalyzed conjugate additions, the tert-butyl group can dictate the facial selectivity of the incoming nucleophile, providing valuable insights into the transition state geometry of the catalytic cycle. researchgate.net A systematic investigation into the reactivity of various Michael acceptors has provided a framework for understanding their structure-property relationships, which is crucial for designing new synthetic methodologies. nih.gov

The reactivity of the nitroalkene functionality in this compound also allows it to be used in studying asymmetric catalysis . The development of chiral catalysts for the enantioselective reduction or functionalization of such nitroalkenes is a vibrant area of research. organic-chemistry.orgnih.gov By observing the enantiomeric excess and diastereoselectivity of the products formed from this specific substrate, chemists can infer the mechanism of stereoinduction of a newly developed catalyst. For example, novel organocatalysts have been designed and evaluated for the asymmetric Michael addition of various nucleophiles to nitrostyrenes, where the substitution pattern on the aromatic ring plays a crucial role in the catalytic activity and selectivity.

Furthermore, derivatives of this compound are employed in polymerization catalysis . The electronic nature of the substituent on the styrene monomer can significantly affect the rate and stereospecificity of polymerization. The tert-butyl group, being a bulky, electron-donating group, can influence the coordination of the monomer to the catalyst center and the subsequent insertion steps. Studies on the catalytic oxidation of styrene and its derivatives have also provided insights into reaction mechanisms and the development of more efficient and selective catalysts. researchgate.net

Development of Novel Catalytic Systems Based on Nitroalkene Reactivity

The inherent reactivity of the nitroalkene moiety in this compound and its analogs has been harnessed for the development of innovative catalytic systems. These systems often exploit the electrophilic nature of the β-carbon of the nitroalkene, making it susceptible to a wide range of nucleophilic attacks.

One significant area of research is the design of organocatalysts for asymmetric conjugate additions to nitroalkenes. organic-chemistry.orgnih.gov These catalysts, often based on chiral amines or thioureas, activate the nitroalkene towards nucleophilic attack and control the stereochemical outcome of the reaction. The development of a universal catalyst for the enantioselective reduction of β,β-disubstituted nitroalkenes represents a significant advancement in this field. organic-chemistry.orgnih.gov The insights gained from the reactivity of substrates like this compound contribute to the rational design of more efficient and selective organocatalysts.

Moreover, the functionalized products derived from reactions involving this nitroalkene can themselves serve as ligands or components of new catalytic systems . For instance, the introduction of coordinating groups through the reaction of the nitroethenyl moiety can lead to the synthesis of novel chiral ligands for transition metal catalysis. The development of nitroalkene-based inhibitors targeting specific biological pathways also highlights the potential for designing new catalytic modulators of cellular processes. nih.gov

The following table summarizes the key research findings related to the application of this compound and its analogs in mechanistic studies and catalyst development:

Research AreaKey Findings
Mechanistic Probes
Michael AdditionServes as a model substrate to study steric and electronic effects on reaction rates and stereoselectivity. nih.govresearchgate.net
Asymmetric CatalysisUsed to evaluate the stereo-inducing capabilities of new chiral catalysts for reductions and functionalizations. organic-chemistry.orgnih.gov
PolymerizationThe tert-butyl group influences monomer coordination and insertion in polymerization reactions.
Catalyst Development
OrganocatalysisReactivity data informs the design of more efficient and selective organocatalysts for conjugate additions. organic-chemistry.orgnih.gov
Novel Ligand SynthesisFunctionalized products can be used as precursors for new chiral ligands in transition metal catalysis.
Bio-inspired CatalysisInsights from its reactivity contribute to the development of inhibitors and modulators of biological pathways. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The classic Henry reaction, a primary method for synthesizing β-nitrostyrenes, has traditionally relied on conditions that are not environmentally ideal. The future of synthesizing compounds like 1-tert-butyl-4-[(E)-2-nitroethenyl]benzene is increasingly focused on green chemistry principles. Research is moving towards the use of biodegradable, low-toxicity, and accessible natural catalysts. researchgate.net One innovative approach involves using 'Water Extract of Leaf Ash of Neem' (WELAN) as a natural base to catalyze the Henry reaction at room temperature, eliminating the need for toxic additives, organic solvents, or external bases. niscpr.res.inniscpr.res.in

Other sustainable strategies include:

Solvent-Free Conditions (SolFC): Using polymer-supported catalysts allows the Henry reaction to proceed without solvents, which minimizes waste and simplifies product purification. researchgate.net

Aqueous Media: Performing the reaction in water is a significant green alternative to volatile organic solvents. niscpr.res.in

Reusable Catalysts: The use of solid catalysts like montmorillonite (B579905) clay is gaining attention. researchgate.net These materials are abundant, eco-friendly, and can be easily recovered by filtration or centrifugation and reused, improving the economic and environmental profile of the synthesis. researchgate.net

Task-Specific Ionic Liquids: Ionic liquids such as 2-hydroxyethylammonium formate (B1220265) can promote the condensation of aldehydes and nitroalkanes efficiently at room temperature without hazardous solvents, and the ionic liquid can be recycled. organic-chemistry.org

These methods aim to improve atom economy, reduce waste, and avoid harsh reagents, aligning the synthesis of nitroethenylbenzenes with modern standards of sustainable chemistry. bohrium.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Nitration reactions are often highly exothermic and can be hazardous, making them difficult to scale up in traditional batch reactors. ewadirect.comnih.gov Flow chemistry offers a safer and more efficient alternative. By performing reactions in small-volume, continuous-flow reactors, heat dissipates rapidly, and temperature and pressure can be precisely controlled, significantly enhancing safety. ewadirect.com This methodology has been proven effective for nitration processes, offering better yields and higher production rates compared to batch methods. ewadirect.com

The integration of flow reactors with automated synthesis platforms represents a major leap forward. nih.govresearchgate.net Automated systems can perform entire multi-step syntheses, from managing reagents to purification, with minimal human intervention. sigmaaldrich.comwikipedia.org Platforms using pre-filled reagent cartridges and pre-programmed protocols make the technology accessible to a broader range of chemists, removing the need for specialized engineering or programming skills. youtube.com This combination of flow and automation can accelerate the synthesis of libraries of this compound derivatives for high-throughput screening in drug discovery or materials science. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Nitration Reactions
ParameterBatch ChemistryFlow Chemistry
SafetyHigher risk of thermal runaway due to poor heat transfer and large reaction volume.Inherently safer due to small reaction volumes and excellent heat transfer. ewadirect.com
Process ControlDifficult to precisely control temperature and mixing.Excellent control over temperature, pressure, and reaction time. ewadirect.com
ScalabilityScaling up can be dangerous and non-linear.Easily scalable by running the system for longer periods ("scaling out").
Efficiency & YieldCan be lower due to side reactions from poor process control.Often results in higher yields and better selectivity. ewadirect.com
AutomationMore complex to automate fully.Readily integrated with automated pumps, valves, and analytical tools. nih.gov

Exploration of Photochemical and Electrochemical Transformations

The nitroethenyl moiety is an excellent chromophore, making it amenable to photochemical transformations. Research has shown that β-nitrostyrenes undergo various reactions upon irradiation with UV or visible light. A key reaction is the [2+2] photocycloaddition with olefins to form cyclobutane (B1203170) derivatives. worktribe.com This transformation can be achieved by irradiating with visible light (e.g., λ = 419 nm), which is a milder and more selective energy source than UV light. nih.gov This process likely proceeds through a 1,4-diradical intermediate. nih.gov Another photochemical process is the trans-to-cis photoisomerization, which can occur upon UV irradiation. nih.gov The study of how substituents, such as the tert-butyl group, influence these photorearrangements is an active area of interest. wku.edu

Electrochemical methods offer a reagent-free approach to transforming the nitro group. Theoretical investigations into the electrochemical reactions of β-nitrostyrene have been conducted, laying the groundwork for practical applications. researchgate.net The electrochemical reduction of the nitroalkene functionality is a powerful tool for synthesis. For instance, the reduction of β-nitrostyrenes to the corresponding phenethylamines can be achieved using systems like sodium borohydride (B1222165) with copper(II) chloride, a process that could be adapted for electrochemical control to avoid chemical reagents entirely. beilstein-journals.org

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The strong electron-withdrawing nature of the nitroethenyl group makes it a valuable component in supramolecular chemistry. This functional group can participate in non-covalent interactions, such as charge-transfer and dipole-dipole interactions, which are fundamental to the self-assembly of complex molecular architectures. The ability of the nitroalkene to act as a Michael acceptor is exploited in the design of self-assembled organocatalysts. For example, proline-thiourea catalysts can self-assemble to create a chiral environment for enantioselective Michael additions to nitroalkenes. researchgate.net Similarly, self-assembled dinuclear zinc catalysts have been developed that facilitate the conjugate addition of nucleophiles to nitroalkenes with high selectivity. nih.gov These examples demonstrate the potential for the nitroethenyl moiety to direct the formation of ordered, functional systems. Future research will likely focus on incorporating the this compound unit into larger molecular frameworks to create novel liquid crystals, gels, or other functional materials driven by self-assembly.

Multi-component Reactions and Tandem Processes Utilizing the Nitroethenyl Moiety

The nitroethenyl moiety is a versatile building block for constructing complex molecules efficiently through multi-component reactions (MCRs) and tandem (or cascade) processes. bohrium.com β-Nitrostyrenes are excellent Michael acceptors, a property that initiates many of these reaction sequences. researchgate.net In MCRs, three or more starting materials are combined in a single step to form a product that incorporates parts of all reactants, offering high atom economy and operational simplicity. bohrium.com For example, β-nitrostyrene is a key starting material in one-pot, four-component reactions to synthesize highly functionalized pyrrole (B145914) derivatives. bohrium.comresearchgate.net

Tandem reactions involve a series of intramolecular bond-forming events that occur sequentially without isolating intermediates. The reaction of nitroalkenes with 1,3-dicarbonyl compounds can trigger a tandem Michael addition-cyclization process, sometimes accompanied by the elimination of the nitro group, to yield complex cyclic structures like dihydrofurans. researchgate.net These strategies allow for the rapid assembly of complex carbocyclic and heterocyclic frameworks from simple precursors, with the nitroalkene playing a chameleonic role as both an activator and a leaving group. researchgate.netresearchgate.net

Machine Learning and AI-Driven Design of New Nitroethenylbenzene Derivatives

The traditional process of catalyst and materials discovery is often time-consuming and costly. github.io Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. By training algorithms on existing datasets of chemical reactions and material properties, ML models can predict the performance of new, untested compounds. github.iorsc.org

In the context of nitroethenylbenzenes, ML could be used to:

Predict Reactivity and Yield: Develop models that predict the outcome of a reaction (e.g., yield, stereoselectivity) based on the structure of the nitroethenylbenzene derivative, reagents, and reaction conditions.

Design Novel Catalysts: Aid in the discovery of new catalysts for the sustainable synthesis of these compounds by identifying correlations between catalyst structure and performance. github.io

Screen for Biological Activity: Create quantitative structure-activity relationship (QSAR) models to screen virtual libraries of novel nitroethenylbenzene derivatives for potential therapeutic properties, prioritizing the most promising candidates for synthesis.

Discover New Materials: Predict the material properties (e.g., electronic, optical) of polymers or supramolecular assemblies containing the nitroethenylbenzene moiety.

This data-driven approach has the potential to dramatically reduce the experimental effort required to discover new derivatives of this compound with tailored properties for specific applications. researchgate.net

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of 1-tert-butyl-4-[(E)-2-nitroethenyl]benzene, and what are the critical optimization parameters?

  • Methodological Answer : Synthesis typically begins with nitration of tert-butylbenzene derivatives to form intermediates like 1-tert-butyl-4-nitrobenzene (CAS 3282-56-2) . A Heck coupling reaction with vinyl nitro compounds under palladium catalysis (e.g., Pd(OAc)₂ with phosphine ligands) introduces the nitroethenyl group. Key parameters include:

  • Catalyst system : Pd(OAc)₂ with triphenylphosphine for enhanced selectivity.
  • Temperature : 80–120°C to balance reaction rate and E-isomer selectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve coupling efficiency.
    Alternative routes involve halogenation (e.g., bromination at the para position) followed by elimination with nitroethylene precursors, requiring precise base selection (e.g., K₂CO₃) to avoid Z-isomer formation .

Q. Which spectroscopic techniques are most effective for confirming the E-configuration of the nitroethenyl group in this compound?

  • Methodological Answer :

  • ¹H NMR : Trans coupling constants (J ≈ 12–16 Hz) between vinyl protons confirm the E-configuration. For example, in analogs like 1-tert-butyl-4-((Z)-2-bromo-1-iodovinyl)benzene, J = 12.5 Hz was observed for the E-isomer .
  • NOE Spectroscopy : Spatial proximity analysis between the tert-butyl and nitro groups validates the stereochemistry.
  • X-ray Crystallography : Definitive structural confirmation via programs like SHELXL, as demonstrated in studies of related nitrovinyl aromatics .

Q. How does the tert-butyl substituent influence the compound’s stability and solubility in non-polar solvents?

  • Methodological Answer : The tert-butyl group provides steric shielding, reducing reactivity at the para position and enhancing thermal stability. Its electron-donating nature via hyperconjugation slightly deactivates the aromatic ring compared to electron-withdrawing groups (e.g., -NO₂). Solubility in non-polar solvents (e.g., hexane) is significantly improved, as noted in NIST data for tert-butyl-substituted aromatics .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in reported spectroscopic data for nitrovinyl aromatic compounds?

  • Methodological Answer : Contradictions may arise from impurities or isomerization. Recommended approaches include:

  • Repetition under Inert Conditions : Prevents oxidation or moisture-induced degradation.
  • 2D NMR Techniques : HSQC and COSY resolve signal overlaps and assign protons unambiguously.
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, which can be cross-validated with experimental data .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular integrity and rules out side products.

Q. How can computational chemistry predict the reactivity of this compound in radical polymerization systems?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Identifies electron-rich regions susceptible to radical attack. The nitro group lowers the LUMO, facilitating electron-deficient radical addition.
  • Fukui Indices : Highlight the nitroethenyl group as the most reactive site for initiation.
  • Molecular Dynamics (MD) Simulations : Assess thermal stability under polymerization conditions (e.g., 150–200°C). Studies on analogs like (E)-1-(benzyloxy)-4-(2-nitrovinyl)benzene show similar trends .

Q. What are the challenges in achieving regioselectivity during the synthesis of this compound, and how are they mitigated?

  • Methodological Answer : Key challenges include:

  • Competing Nitration : Over-nitration is minimized using dilute HNO₃/H₂SO₄ at 0–5°C.
  • Z-Isomer Formation : Controlled reaction times (≤24 hours) and low temperatures (≤100°C) favor the E-isomer.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) separates isomers, as described for analogs like 1-[(E)-2-nitroethenyl]-4-(trifluoromethylsulfanyl)benzene .

Comparative Studies

Q. How does the electronic effect of the tert-butyl group compare to fluorine in para-substituted nitrovinyl benzenes?

  • Methodological Answer : Comparative NMR and DFT studies show:

  • Electron Donation : tert-butyl donates weakly via hyperconjugation, while fluorine withdraws electrons inductively.
  • Reactivity : tert-butyl decreases electrophilic substitution rates compared to fluorine-substituted analogs (e.g., 1-fluoro-4-[(E)-2-nitroethenyl]benzene). UV-Vis spectra reveal bathochromic shifts in tert-butyl derivatives due to enhanced conjugation .

Applications in Material Science

Q. What role does this compound play in the synthesis of photoactive polymers?

  • Methodological Answer : The nitroethenyl group acts as a light-responsive moiety. Polymerization via radical-initiated cross-linking (e.g., AIBN at 70°C) yields networks with tunable optoelectronic properties. Stability studies under UV irradiation (λ = 365 nm) show minimal degradation over 100 hours, making it suitable for organic photovoltaic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.